Product packaging for Methyl 4,5-dichloroindole-3-acetate(Cat. No.:CAS No. 113537-11-4)

Methyl 4,5-dichloroindole-3-acetate

Cat. No.: B8732612
CAS No.: 113537-11-4
M. Wt: 258.10 g/mol
InChI Key: KBDWGQQDZIXDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dichloroindole-3-acetate is a synthetic chlorinated derivative of indole-3-acetic acid (IAA), a primary plant auxin. This compound is of significant interest in agricultural and plant physiology research, particularly for investigating the structure-activity relationships of auxins. Studies on related chloroindole auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have shown that halogenation can profoundly enhance auxin activity and stability compared to the native hormone IAA . Researchers utilize such compounds as potent tools to study auxin-mediated processes, including cell elongation, tropisms, and root initiation . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. The compound is offered with a high purity level, typically ≥95%,

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2 B8732612 Methyl 4,5-dichloroindole-3-acetate CAS No. 113537-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113537-11-4

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

methyl 2-(4,5-dichloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H9Cl2NO2/c1-16-9(15)4-6-5-14-8-3-2-7(12)11(13)10(6)8/h2-3,5,14H,4H2,1H3

InChI Key

KBDWGQQDZIXDCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

Significance of Indole 3 Acetate Derivatives in Chemical Biology Research

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class. wikipedia.org It plays a crucial role in regulating nearly all aspects of plant growth and development, including cell elongation, division, and differentiation. wikipedia.orgontosight.ainih.gov The study of IAA and its derivatives is fundamental to understanding plant physiology. In chemical biology, these derivatives serve as valuable tools to probe the mechanisms of auxin action, including its transport, signaling pathways, and metabolism. nih.gov

The modification of the indole (B1671886) ring, such as through halogenation, has led to the discovery of compounds with enhanced or altered activities. nih.gov For instance, some chlorinated derivatives of IAA exhibit greater stability and more potent auxin activity compared to the parent compound. nih.gov This makes them useful for studying auxin responses in various plant species and for developing new plant growth regulators. Beyond plant biology, certain indole derivatives have been investigated for their potential in other areas, such as their prooxidant activity in the presence of peroxidase, which has implications for cancer research. acs.org

Historical and Current Research Context of Methyl 4,5 Dichloroindole 3 Acetate

Direct Synthesis Approaches to this compound

Direct synthesis of this compound often involves the construction of the indole (B1671886) ring system with the desired substitution pattern, followed by the introduction or modification of the 3-acetate side chain.

Fischer Indole Synthesis Variations for Dichloroindole Cores

The Fischer indole synthesis is a cornerstone in indole chemistry, providing a versatile route to a wide array of indole derivatives. This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. For the synthesis of 4,5-dichloroindole (B179347) derivatives, a key starting material is 3,4-dichlorophenylhydrazine.

One documented approach involves the reaction of 3,4-dichlorophenylhydrazine hydrochloride with 4,4-dimethoxybutyric acid in the presence of n-butanol. nih.gov This method provides a direct route to the indole-3-acetic acid derivative. The Fischer indole synthesis is known for its tolerance of various functional groups, although the reaction conditions, often requiring strong acids and elevated temperatures, can sometimes be harsh.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A unimi.itunimi.it-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) and subsequent aromatization, yields the final indole product. The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride, can significantly influence the reaction's outcome.

ReactantsReagentsProductReference
3,4-Dichlorophenylhydrazine hydrochloride, 4,4-Dimethoxybutyric acidn-ButanolThis compound nih.gov

Reductive Cyclization Strategies in Dichloroindole Synthesis

Reductive cyclization of ortho-substituted nitroaromatics presents a powerful alternative for indole synthesis. A common strategy involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction to form the indole ring. For the synthesis of a 4,5-dichloroindole core, a suitable precursor would be a 1,2-dichloro-4-nitrobenzene derivative bearing a side chain that can participate in the cyclization.

A prominent example is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. nih.gov While not specific to dichloro derivatives, the methodology is broadly applicable. In this process, carbon monoxide often serves as the reducing agent, and the reaction proceeds through the formation of a nitroso intermediate, which then cyclizes. nih.gov The use of phenyl formate (B1220265) as a carbon monoxide surrogate has also been reported, offering a safer alternative to gaseous CO. unimi.itresearchgate.netmdpi.com

For the specific synthesis of 4,5-dichloroindole, one could envision a pathway starting from 1,2-dichloro-4,5-dinitrobenzene. chemicalbook.com A selective reduction of one nitro group, followed by the introduction of a two-carbon side chain at the ortho position, would generate a precursor amenable to reductive cyclization. Alternatively, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been used to synthesize pyrrolo[3,2-g]indoles, demonstrating the potential of this strategy for complex indole systems. nih.gov Iron-mediated reductive cyclizations have also been explored for the synthesis of various heterocyclic compounds.

Esterification and Hydrolysis Processes for Indole-3-acetates

The final step in the synthesis of this compound often involves the esterification of the corresponding carboxylic acid, 4,5-dichloroindole-3-acetic acid. Standard esterification procedures are generally effective. For instance, the reaction of 4-chloroindole-3-acetic acid with methanol (B129727) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP) in a solvent like methylene (B1212753) chloride yields the corresponding methyl ester. researchgate.net

Conversely, the hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification. These esterification and hydrolysis reactions are typically high-yielding and allow for the interconversion between the acid and its ester, which can be useful for purification or further derivatization.

Advanced Synthetic Strategies for Substituted Indole Derivatives

Modern organic synthesis has introduced a variety of powerful methods for the construction of substituted indoles, often with high efficiency and selectivity. These advanced strategies typically rely on transition metal catalysis.

Metal-Catalyzed Annulations in Indole Construction (e.g., Palladium, Copper, Gold Catalysis)

Transition metal-catalyzed annulation reactions have become a mainstay for the synthesis of indoles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single pot.

Palladium Catalysis: Palladium-catalyzed reactions are particularly prominent. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an ortho-iodoaniline with an alkyne. This method is highly versatile and has been adapted for the synthesis of a wide range of substituted indoles. researchgate.net Palladium-catalyzed double alkylations of indoles with dibromoalkanes have also been developed to create annulated indole structures. orgsyn.org

Copper Catalysis: Copper-catalyzed methods offer a more economical alternative to palladium. Copper-mediated tandem hydroamination followed by C–H annulation of unprotected anilines with internal alkynes provides access to 2,3-disubstituted indoles. nih.gov Copper has also been used to catalyze the synthesis of diindolylmethanes from propargylic alcohols and indoles. chemicalbook.com

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of indoles under mild conditions. Gold(I)-catalyzed regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids provides access to 3-sulfenyl indoles. nih.govgoogle.com Gold-catalyzed ligand-controlled annulation of ynamides allows for the divergent synthesis of indoles and furoindoles. mdpi.com

CatalystReaction TypeStarting MaterialsProductReference(s)
PalladiumAnnulationo-Haloanilines, Alkynes/AldehydesSubstituted Indoles researchgate.netresearchgate.net
CopperTandem Annulation/ArylationPropargylic Alcohols, IndolesDiindolylmethanes chemicalbook.com
GoldLigand-Controlled AnnulationYnamidesIndoles/Furoindoles mdpi.com

C-H Activation and Functionalization Approaches

Direct C-H activation and functionalization have revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. These methods allow for the direct introduction of substituents onto the indole core with high regioselectivity.

The indole ring possesses several C-H bonds that can be targeted for functionalization. While the C3 position is the most nucleophilic and readily undergoes electrophilic substitution, directing group strategies have been developed to achieve functionalization at other positions, including the less reactive C2, C4, C5, C6, and C7 positions. researchgate.net Palladium, rhodium, and ruthenium catalysts are commonly employed in these transformations. unimi.it For instance, palladium-catalyzed C-H activation can be used for the direct arylation, alkenylation, and carbonylation of indoles. These approaches offer a highly atom-economical and efficient way to access a diverse range of substituted indole derivatives.

Organocatalytic and Atroposelective Synthesis of Chiral Indoles

The field of organocatalysis has provided powerful tools for the asymmetric synthesis of indole derivatives, enabling the creation of chiral molecules with high enantioselectivity. A significant area of development is the atroposelective synthesis of indole-based scaffolds, which possess axial chirality. This is particularly relevant for the construction of novel chiral ligands and biologically active compounds. scinito.ainih.gov

Researchers have successfully established the atroposelective construction of N-N axially chiral indole and pyrrole (B145914) scaffolds through a de novo ring formation strategy. researchgate.net This approach often utilizes a chiral phosphoric acid (CPA) to catalyze the asymmetric Paal-Knorr reaction between N-aminoindoles and 1,4-diketones, affording N-pyrrolylindoles in high yields and excellent atroposelectivities. researchgate.net Similarly, CPA-catalyzed asymmetric cycloadditions of 3-alkynylindoles have been employed to efficiently prepare a class of indole-based biaryls. researchgate.net These N-N axially chiral heterocycles have shown potential as chiral organocatalysts themselves and have exhibited potent anticancer activities in preliminary studies. researchgate.netrsc.org

Another novel organocatalytic protocol involves the CPA-catalyzed enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides, which, after intramolecular cyclization, yields sterically congested indole fragments. nih.gov This method highlights the ability of organocatalysis to control chirality in non-biaryl atropisomers, a challenging task due to the high rotational barriers required. nih.gov

Table 1: Examples of Organocatalytic Atroposelective Indole Synthesis

Reaction Type Catalyst Key Feature Yield / Enantioselectivity Reference
Asymmetric Paal-Knorr Reaction Chiral Phosphoric Acid (CPA) De novo formation of N-N axially chiral indoles Up to 98% yield, 96% ee researchgate.net
Asymmetric 5-endo-dig Cyclization Chiral Phosphoric Acid (CPA) Synthesis of N,N'-pyrrolylindoles Up to 99% yield, >95:5 er rsc.org
Enantioselective Iodination/Intramolecular Cyclization Chiral Phosphoric Acid (CPA) Formation of monoaryl atropisomeric indoles High enantioselectivity nih.gov
Asymmetric Cycloaddition Chiral Phosphoric Acid (CPA) Construction of indole-based biaryls Up to 98% yield, 99% ee researchgate.net

Microflow Synthesis Techniques for Efficient Indole Production

Microflow synthesis, or continuous flow chemistry, has emerged as a highly effective technology for the production of indoles and other heterocyclic compounds. This technique offers significant advantages over traditional batch processing, including enhanced reaction rates, improved selectivity, superior heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The synthesis of pharmaceutically relevant indoles has been a key area of application for flow technology. researchgate.net For instance, a continuous flow synthesis of tryptophol (B1683683) has been developed using a Fischer indole synthesis route in a tubular reactor, achieving high conversion and yield in a matter of minutes. researchgate.net Another example is the development of a two-step continuous flow system for the synthesis of C-3 dicarbonyl indoles, which allows for reduced reaction times and lower catalyst loading compared to batch methods. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor enables process intensification and facilitates the synthesis of a wide range of indole derivatives, including α-ketoamides and α-ketoesters. researchgate.net

Transition Metal-Free Synthetic Routes

While transition metal catalysis is a dominant strategy in indole synthesis, concerns about cost, toxicity, and removal of metal residues from pharmaceutical products have driven the development of transition metal-free alternatives. researchgate.netresearchgate.net These methods often rely on the use of strong bases, organocatalysts, or unique reaction conditions to achieve C-C and C-N bond formations.

One prominent strategy involves the direct C-3 arylation of indoles with aryl halides, promoted by potassium tert-butoxide (KOtBu) in degassed solvents. Mechanistic studies suggest a complex pathway that may involve aryne intermediates and radical processes. nih.gov Another approach utilizes organic photoredox catalysts for the dearomative nucleophilic addition to indoles, providing access to 2-substituted indolines under mild, environmentally friendly conditions. mdpi.com

Furthermore, metal-free C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the synthesis of a diverse range of substituted indoles. acs.org Domino reactions have also been employed, such as the reaction of 2-fluorotoluenes and nitriles to assemble 2-aryl indoles, demonstrating a one-step, practical, and transition-metal-free process. researchgate.net

Derivatization and Functionalization of the Indole Skeleton

The inherent reactivity of the indole nucleus allows for a wide array of derivatization and functionalization reactions, which are crucial for tuning the properties of indole-based compounds.

Regioselective Functionalization at Indole C-2 and C-3 Positions

The functionalization of the C-2 and C-3 positions of the indole ring is fundamental to indole chemistry. The electron-rich nature of the pyrrole moiety makes it susceptible to electrophilic attack, which overwhelmingly favors the C-3 position due to the formation of a more stable cationic intermediate. acs.org

However, achieving regioselectivity, particularly for the less favored C-2 position, is a significant synthetic challenge that has been addressed through various strategies:

C-3 Functionalization : Direct electrophilic substitution is the most common method for introducing substituents at the C-3 position. Transition metal-free C-3 arylation with aryl halides is a notable example. nih.gov

C-2 Functionalization : Accessing the C-2 position often requires more sophisticated methods. Palladium-catalyzed direct arylation has been shown to favor the C-2 position. Mechanistic studies suggest this proceeds via an initial electrophilic palladation at C-3, followed by a 1,2-migration of the palladium species to the C-2 position before reductive elimination. acs.org

Switchable Regioselectivity : In some cases, the regioselectivity can be controlled by the reaction conditions. For the direct arylation of free (NH)-indoles, the choice of a magnesium base can dictate whether the reaction occurs at the C-2 or C-3 position. acs.org Similarly, in nickel-catalyzed dearomative arylboration of indoles, a simple change of the N-protecting group can switch the regioselectivity between the C-2 and C-3 positions to form the corresponding borylated indolines. acs.org Iodine-copper exchange reactions have also been used for the successive functionalization at both positions. nih.gov

Synthesis of Halogenated Indole-3-acetic Acid Esters and Sulfonates

The synthesis of halogenated indole-3-acetic acid esters, such as the target compound this compound, is of significant interest due to the potent biological activity of these compounds as plant auxins. nih.govgoogle.com

A common synthetic route to 4-chloroindole-3-acetic acid and its esters starts from 2-chloro-6-nitrotoluene. nih.govtandfonline.com This multi-step synthesis involves the formation of a substituted styrene, followed by reductive cyclization to form the 4-chloroindole (B13527) core. The acetic acid side chain is then introduced, and subsequent esterification with methanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields the methyl ester. tandfonline.com A similar pathway starting from 2,3-dichloro-6-nitrotoluene (B3040323) would be a plausible route to this compound.

Another classical approach is the Fischer indole synthesis, which involves reacting a substituted phenylhydrazine with a ketone or aldehyde. orgsyn.org To obtain a 4,5-dichloroindole derivative, one would start with 2,3-dichlorophenylhydrazine. The resulting indole can then be elaborated to the final indole-3-acetic acid ester. For example, a reaction with ethyl γ,γ-dimethoxybutyrate in the presence of an acid catalyst can directly produce the ethyl ester of the corresponding indole-3-acetic acid, which can be saponified and re-esterified if needed. google.com

Direct halogenation of the indole nucleus is also a viable strategy. For instance, 2-(trifluoromethyl)-1H-indole can be readily halogenated at the C-3 position using reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid. nih.gov

Table 2: Synthetic Sequence for Methyl 4-chloroindole-3-acetate

Step Starting Material(s) Reagents Product Reference
1 2-Chloro-6-nitrotoluene Vilsmeier-Haack or other formylation 2-Chloro-6-nitrobenzaldehyde tandfonline.com
2 2-Chloro-6-nitrobenzaldehyde Wittig reaction 1-Chloro-2-nitro-3-vinylbenzene tandfonline.com
3 1-Chloro-2-nitro-3-vinylbenzene Raney nickel, Hydrazine hydrate 4-Chloroindole tandfonline.com
4 4-Chloroindole Diethylaminomethylation, then KCN 4-Chloroindole-3-acetonitrile tandfonline.com
5 4-Chloroindole-3-acetonitrile Basic hydrolysis 4-Chloroindole-3-acetic acid nih.govtandfonline.com
6 4-Chloroindole-3-acetic acid Methanol, DCC, DMAP Methyl 4-chloroindole-3-acetate tandfonline.com

Strategies for Introducing Complex Substituents to the Indole Nucleus

Beyond simple functionalization, significant effort has been dedicated to developing strategies for introducing more complex substituents and for functionalizing the less reactive benzenoid ring of the indole nucleus. researchgate.netresearchgate.net

C-H functionalization has been a particularly fruitful area. While C-2 and C-3 are the most reactive sites, the use of directing groups has enabled selective functionalization at the C-4, C-5, C-6, and C-7 positions. researchgate.netrsc.org For example, installing a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. researchgate.net Similarly, an N-P(O)tBu2 group can direct palladium and copper catalysts to achieve arylation at the C-7 and C-6 positions, respectively. researchgate.net These methods provide powerful tools for the late-stage functionalization of complex indole-containing molecules.

Cascade reactions involving indoles are another elegant strategy for rapidly building molecular complexity. numberanalytics.com These sequences, where multiple bonds are formed in a single operation, can efficiently construct fused polycyclic systems. For example, microwave-assisted silver-catalyzed intramolecular difunctionalization of o-alkynylanilines provides straightforward access to various 2,3-fused indoles. nih.gov These advanced methods are crucial for the total synthesis of complex indole alkaloids and other architecturally challenging targets. nih.gov

Investigation of Biological Activity and Molecular Interactions

Role as Auxin Analogs and Plant Growth Regulators

Methyl 4,5-dichloroindole-3-acetate is a derivative of the auxin class of plant hormones. Its biological activities are often considered in the context of its relationship to the most common endogenous auxin, Indole-3-acetic acid (IAA).

Chlorinated indole-3-acetic acids and their esters often exhibit significantly higher biological activity than the non-chlorinated parent compound, IAA. researchgate.netnih.gov Research on 4-chloroindole-3-acetic acid (4-Cl-IAA), the parent acid of the methyl ester, demonstrates its superior potency in various bioassays. In the Avena straight growth bioassay, 4-Cl-IAA is one of the most potent hormones, showing greater activity than IAA. researchgate.net

Studies on the esters of 4-Cl-IAA have confirmed this trend. With the exception of the tert-butyl ester, esters of 4-Cl-IAA, including the methyl ester, demonstrated stronger elongation activity in Avena coleoptiles than IAA. nih.gov The biological activities of the methyl and ethyl esters were found to be as potent as that of the free 4-Cl-IAA acid. nih.gov

The enhanced activity of chlorinated auxins may be partly attributable to their resistance to certain catabolic (degradative) processes. Plant peroxidases are enzymes involved in the oxidation and deactivation of IAA. msu.ru However, chlorinated auxins can exhibit different metabolic fates.

In studies with the bacterium Bradyrhizobium japonicum, which can catabolize IAA, the degradation of 4-Cl-IAA was observed to be different from that of IAA. asm.org While IAA is metabolized through several intermediates to anthranilic acid, the degradation of 4-Cl-IAA appears to halt at the 4-chloro-dioxindole stage. asm.org This suggests that the chlorine substitution at the 4-position of the indole (B1671886) ring confers a degree of resistance to the complete metabolic breakdown that deactivates IAA, which could contribute to its enhanced physiological activity in plants.

The biological effects of this compound and its related compounds have been documented across several plant bioassays, often showing responses distinct from or more pronounced than IAA. nih.gov For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) induces tobacco callus growth. glpbio.com

Esters of 4-Cl-IAA, including the methyl ester, have shown varied and potent activities:

Chinese Cabbage Hypocotyl Growth: All tested esters, apart from the tert-butyl ester, inhibited hypocotyl growth more effectively than the free acid. nih.gov

Black Gram Seedlings: The esters induced severe swelling and the formation of numerous lateral roots, even at low concentrations. nih.gov

Adventitious Root Formation: In cuttings of Serissa japonica, all tested esters strongly promoted the formation of adventitious roots. The root-promoting activity of the ethyl and allyl esters was approximately three times that of indole-3-butyric acid (IBA), a compound commonly used for this purpose. nih.gov

BioassayCompound(s)Observed EffectReference
Avena Coleoptile Elongation4-Cl-IAA and its esters (methyl, ethyl, allyl)Stronger elongation activity than IAA. nih.gov
Chinese Cabbage Hypocotyl Growth4-Cl-IAA esters (methyl, ethyl, allyl)Greater inhibition of growth than free 4-Cl-IAA. nih.gov
Black Gram Seedling Development4-Cl-IAA esters (methyl, ethyl, allyl)Induced severe swelling and numerous lateral roots. nih.gov
Adventitious Root Formation (Serissa japonica)4-Cl-IAA esters (methyl, ethyl, allyl)Strongly promoted root formation. nih.gov
Tobacco Callus Growth4-Cl-IAAInduced callus growth. glpbio.com

Specific Molecular Target Interactions

While primarily studied for its role as a plant auxin, the chloroindole chemical scaffold is also found in compounds investigated for their interaction with mammalian receptors. Research has been conducted on chloroindole analogs of the synthetic cannabinoid MDMB-CHMICA to understand how structural modifications, such as chlorine substitution on the indole core, affect binding to the human cannabinoid receptor 1 (hCB1). mdpi.comunibo.it

These studies revealed that the position of the chlorine atom on the indole ring is a critical determinant of binding affinity. Specifically, chlorination at the 4- and 5-positions of the indole core was found to reduce the binding affinity for the hCB1 receptor when compared to the non-chlorinated parent compound, MDMB-CHMICA. unibo.itresearchgate.net In contrast, analogs with chlorine at the 2, 6, and 7 positions largely retained the high binding affinity of the parent compound. unibo.itresearchgate.net All tested chloro-isomers exhibited binding affinities in the low nanomolar range. mdpi.com

CompoundhCB1 Receptor Binding Affinity (Ki, nM)Reference
MDMB-CHMICA (Parent Compound)0.64 mdpi.com
2-Cl-MDMB-CHMICA0.58 mdpi.com
4-Cl-MDMB-CHMICA9.8 mdpi.com
5-Cl-MDMB-CHMICA3.0 mdpi.com
6-Cl-MDMB-CHMICA0.82 mdpi.com
7-Cl-MDMB-CHMICA0.68 mdpi.com

Enzyme Inhibition Studies

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Studies have explored various indole derivatives as potential α-amylase inhibitors. For instance, a series of synthesized indole hydrazone analogs demonstrated varying degrees of α-amylase inhibition, with IC50 values in the low micromolar range. nih.gov Similarly, thiazolidinone-based indole derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, with some chloro-substituted analogs showing potent inhibition. nih.gov

Compound TypeSubstitutionsα-Amylase IC50 (μM)Reference
Thiazolidinone-based indoleVaried, including chloro1.50 ± 0.05 to 29.60 ± 0.40 nih.gov
Indole hydrazone analog 1-2.23 ± 0.01 researchgate.net
Indole hydrazone analog 13-1.66 ± 0.09 researchgate.net
Indole hydrazone analog 18-1.87 ± 0.25 researchgate.net
Indole hydrazone analog 20-1.83 ± 0.63 researchgate.net

Although these studies involve more complex indole derivatives than this compound, they establish the potential of the indole scaffold, including chlorinated variants, for α-amylase inhibition.

Ectonucleotidases, such as ENPP1, ENPP3, and ecto-5'-nucleotidase (CD73), are involved in purinergic signaling and are considered therapeutic targets in conditions like cancer. nih.gov Research into inhibitors of these enzymes has led to the development of indole acetic acid sulfonate derivatives. nih.govresearchgate.netnih.gov These non-nucleotide based small molecules have shown potent inhibitory activity against various ectonucleotidases.

For example, certain indole acetic acid sulfonate derivatives have demonstrated IC50 values in the sub-micromolar range against human ENPP1, ENPP3, and human and rat ecto-5'-nucleotidase. nih.gov The inhibitory potential of these compounds is influenced by the nature and position of substituents on the indole ring and the aryl/alkyl moieties attached to the sulfonate group. nih.gov While these compounds are sulfonated and not chlorinated, this research highlights the potential for derivatives of indole-3-acetic acid to act as potent ectonucleotidase inhibitors.

The GRETCHEN HAGEN 3 (GH3) family of enzymes plays a crucial role in auxin homeostasis by catalyzing the conjugation of amino acids to indole-3-acetic acid (IAA) and its analogs. nih.govnih.govnih.gov This conjugation generally leads to the inactivation of the auxin. Interestingly, studies on the substrate specificity of several Arabidopsis thaliana GH3 enzymes (GH3.1, GH3.2, GH3.5, GH3.6, and GH3.17) have revealed that they are inactive on halogenated auxins. nih.gov

This finding is significant as it suggests that chlorinated indole-3-acetic acid derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and potentially this compound, may not be readily conjugated and inactivated by these GH3 enzymes. nih.govnih.govresearchgate.netwikipedia.org This could lead to a prolonged and more potent auxin-like activity in plant systems. The lack of activity of GH3 enzymes on halogenated auxins has been established in studies with the activation-tagged mutant dfl1-D, which overexpresses GH3.6 and is less sensitive to IAA but not to halogenated auxins. nih.gov

Broad Biological Activities of Indole Compounds

The indole ring is a fundamental structural motif in a vast array of biologically active molecules. mdpi.com Its presence in natural products and synthetic drugs underscores its importance in medicinal chemistry. Indole derivatives have been reported to possess a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. mdpi.com

Antimicrobial Properties of Indole Derivatives

The antimicrobial potential of indole derivatives is a subject of extensive research, with numerous studies demonstrating their efficacy against a variety of pathogenic microorganisms. The core indole structure serves as a versatile pharmacophore that can be modified to enhance its antimicrobial action.

Halogenation of the indole ring has been identified as a key strategy for augmenting antimicrobial activity. Studies on chloroindoles have shown that the position and number of chlorine atoms can significantly influence their potency. For instance, research on uropathogenic Escherichia coli (UPEC) has demonstrated that chloroindoles can inhibit biofilm formation, a critical factor in the persistence of infections. Specifically, 4-chloroindole (B13527) and 5-chloroindole (B142107) have been shown to possess notable antibiofilm and antimicrobial properties. nih.govfrontiersin.org A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has further suggested that substitutions at the fourth and fifth positions of the indole moiety are favorable for enhanced antimicrobial activity. frontiersin.org This provides a strong rationale for the potential antimicrobial efficacy of 4,5-dichloro-substituted indole derivatives.

In studies against Vibrio parahaemolyticus, another pathogenic bacterium, 4-chloroindole and 5-chloroindole exhibited the lowest minimum inhibitory concentrations (MIC) among a range of halogenated indoles, indicating potent antibacterial effects. nih.gov The presence of chlorine atoms in the indole structure is believed to be a key contributor to these antimicrobial and antibiofilm capabilities. nih.gov Furthermore, various indole derivatives incorporating other heterocyclic moieties, such as triazoles and thiadiazoles, have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. turkjps.org

Table 1: Antimicrobial Activity of Selected Chloroindole Derivatives

CompoundTarget OrganismActivity
4-chloroindoleEscherichia coli (UPEC)MIC of 75 µg/ml; Inhibited biofilm formation by an average of 67% at 20 µg/ml. nih.govfrontiersin.org
5-chloroindoleEscherichia coli (UPEC)MIC of 75 µg/ml; Inhibited biofilm formation by an average of 67% at 20 µg/ml. nih.govfrontiersin.org
4-chloroindoleVibrio parahaemolyticusMIC of 50 µg/mL. nih.gov
5-chloroindoleVibrio parahaemolyticusMIC of 50 µg/mL. nih.gov

This table presents data for closely related monochloroindole compounds to infer the potential activity of this compound.

Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, an indole-3-acetic acid derivative, being a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov The anti-inflammatory mechanism of many indole compounds is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govnih.gov

The parent compound, indole-3-acetic acid (IAA), has been shown to possess anti-inflammatory and anti-oxidative properties. nih.govmdpi.com It can attenuate the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The introduction of various substituents to the indole-3-acetate (B1200044) framework can modulate this activity.

Research into a variety of 3-substituted indole derivatives has revealed significant anti-inflammatory and analgesic effects. researchgate.net For example, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess potent in vitro anti-inflammatory activity, with some exhibiting dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which could offer a better safety profile. nih.gov Furthermore, the synthesis of new indole-substituted aryl ethers has also yielded compounds with promising anti-inflammatory effects in animal models. cuestionesdefisioterapia.com The structural modifications of the indole core are crucial in defining the potency and mechanism of their anti-inflammatory action. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

CompoundModelKey Findings
Indole-3-acetic acid (IAA)LPS-stimulated RAW264.7 macrophagesSignificantly ameliorated the expression of pro-inflammatory cytokines. mdpi.com
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazideCarrageenan-induced paw edemaShowed 61.99% inhibition of inflammation after 2 hours. nih.gov
N-methylsulfonyl-indole derivatives (e.g., compound 5d)In vitro assaysExhibited high anti-inflammatory activity and dual COX-2/5-LOX inhibition. nih.gov

This table includes data for the parent compound and other substituted indole derivatives to provide context for the potential anti-inflammatory activity of this compound.

Anticancer Research Perspectives

The indole nucleus is a prominent feature in a multitude of natural and synthetic compounds with anticancer properties. The versatility of the indole scaffold allows for structural modifications that can lead to compounds with potent and selective cytotoxicity against various cancer cell lines.

While direct studies on the anticancer activity of this compound are not available, research on related indole derivatives provides a strong foundation for its potential in this area. For instance, various 3-substituted indole derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, which can be relevant in the context of cancer-related inflammation. researchgate.net

More specifically, the development of novel indole derivatives continues to be a fertile ground for anticancer drug discovery. For example, coumarin-conjugated 1,2,3-triazole derivatives have been synthesized and have shown attractive antitumor activities against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. nih.gov In some cases, these compounds have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, 3-methylene-indolin-2-one derivatives have been investigated as inhibitors of cyclooxygenases and 5-lipoxygenase, enzymes that are also implicated in carcinogenesis. nih.gov The ability to target these pathways suggests a potential dual anti-inflammatory and anticancer role. The cytotoxic effects of various chemical compounds are routinely evaluated using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay on cell lines such as Balb/c 3T3 fibroblasts. nih.gov

Table 3: Anticancer Research Perspectives based on Related Indole Derivatives

Compound Class/DerivativeCancer Cell LinesNoteworthy Activity
4-(1,2,3-triazol-1-yl)coumarin derivativesMCF-7, SW480, A549Displayed attractive antitumor activities, with some inducing G2/M cell-cycle arrest and apoptosis. nih.gov
3-methylene-indolin-2-one derivativesNot specifiedPotent inhibitory activities against COX-1/2 and 5-LOX, suggesting potential in chemoprevention. nih.gov

This table highlights the anticancer potential of various indole-based compounds, suggesting avenues for future research on this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Bioactivity

The biological activity of Methyl 4,5-dichloroindole-3-acetate and its analogs is determined by several key structural features. These include the pattern of halogenation on the indole (B1671886) core, the nature of the side chain at the C3 position, and substitutions at other positions on the indole ring.

Influence of Halogenation Pattern on the Indole Core

Halogenation of the indole ring is a common strategy in medicinal chemistry to enhance the bioactivity, bioavailability, and metabolic stability of compounds. researchgate.net The position and type of halogen substituent on the indole core of this compound analogs can significantly impact their biological profile.

Research on various indole derivatives has shown that halogen substitution, particularly at the C5 position, is often favorable for increased affinity and potency. For instance, in a series of 5-HT6 receptor agonists, halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole ring were found to be essential for potent agonist properties. nih.gov Specifically, the presence of a fluorine atom at the C5 position has been shown to induce a more favorable binding mode in some derivatives. nih.gov

Table 1: Effect of Halogen Substitution on Indole Analog Activity This table is a representative example based on general findings in the literature and may not directly reflect data for this compound.

Substitution Pattern Relative Bioactivity Reference
Unsubstituted Indole Baseline nih.gov
5-Fluoroindole Increased nih.gov
5-Chloroindole (B142107) Increased nih.gov
5-Bromoindole Increased nih.gov
4,5-Dichloroindole (B179347) Potentially Enhanced N/A

Impact of Ester and Amide Side Chain Modifications

The side chain at the C3 position of the indole ring plays a crucial role in the bioactivity of indole-3-acetic acid derivatives. In this compound, this is a methyl acetate (B1210297) group. Modifications to this ester or its replacement with an amide can lead to significant changes in biological activity.

The conversion of a carboxylic acid or ester to an amide is a common bioisosteric replacement in drug design. Amides can offer different hydrogen bonding capabilities and conformational rigidities compared to esters. nih.gov For example, studies on indole-3-acetamide (B105759) derivatives have highlighted their potential as antioxidants. researchgate.net The replacement of the ester in acetylcholine-related compounds with an amide was found to reduce the proportion of the gauche conformer, indicating a change in the molecule's three-dimensional shape. nih.gov

In some cases, the hydrolysis of the ester to the corresponding carboxylic acid can be a critical step for activity, as the carboxylate may be the group that directly interacts with the target receptor or enzyme. Conversely, the ester may act as a prodrug, improving cell permeability before being hydrolyzed to the active form within the cell. The choice between an ester and an amide, and the specific nature of the alcohol or amine used, can fine-tune the compound's properties. researchgate.netnih.gov

Table 2: Comparison of Ester and Amide Side Chains on Bioactivity This table is a representative example based on general findings in the literature.

Side Chain at C3 Key Features Potential Impact on Bioactivity Reference
Methyl Acetate (Ester) Prodrug potential, influences lipophilicity Can enhance cell permeability nih.gov
Acetamide (Amide) Different H-bonding, increased rigidity May alter receptor binding and conformation nih.gov
Carboxylic Acid Can form ionic interactions Often the active form for receptor binding researchgate.net

Effects of Substitutions at Indole Nitrogen and Carbon Positions (e.g., N-1, C-3)

Substitutions at the indole nitrogen (N-1) and other carbon positions of the indole ring, such as C-2 or C-3, can have a profound effect on the biological activity of this compound analogs. nih.gov

The N-1 position is particularly important. An unsubstituted N-1 position is often crucial for the activity of certain indole derivatives, as the N-H group can act as a hydrogen bond donor. nih.govnih.gov For instance, in a series of 5-HT6 receptor agonists, an unsubstituted indole N-1 was a requirement for potent activity. nih.gov Conversely, the introduction of a substituent at the N-1 position can sometimes switch the activity profile of a compound from an agonist to an antagonist. nih.gov

Substituents at the C-2 and C-3 positions can also modulate activity. The presence of a small alkyl group, such as a methyl group at the C-2 position, has been found to be beneficial for the activity of some indole-based compounds. nih.gov The nature of the substituent at the C-3 position is a key determinant of the compound's function, with the acetate side chain of this compound being a central feature for its activity.

Rational Design of this compound Analogs

The insights gained from SAR studies are fundamental to the rational design of new analogs of this compound with improved properties. This process often involves computational tools and a deep understanding of the principles governing ligand-receptor interactions.

Computational Modeling and Activity Prediction (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. unicamp.brmsjonline.org For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These models can help to identify the key steric and electrostatic fields that are important for activity. By creating a predictive model, researchers can estimate the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. mdpi.com For instance, a QSAR study on 1H-indole-3-acetic acid derivatives with auxin activity used molecular descriptors to build predictive models for their biological effects. unicamp.br Such approaches can systematize the SAR and provide a quantitative basis for the design of new analogs. nih.gov

Design Principles for Modulating Receptor Affinity and Selectivity

The rational design of new analogs aims to optimize their affinity for a specific biological target while minimizing off-target effects, thus improving selectivity. Key principles for modulating receptor affinity and selectivity include:

Shape Complementarity: The designed molecule should have a shape that is complementary to the binding site of the target receptor. nih.gov

Hydrogen Bonding: Introducing or modifying hydrogen bond donors and acceptors can enhance binding affinity and specificity. nih.gov

Hydrophobic Interactions: Modifying lipophilic regions of the molecule can improve interactions with hydrophobic pockets in the receptor.

Halogen Bonding: The chlorine atoms on this compound can potentially form halogen bonds with Lewis basic sites in a receptor, which can contribute to binding affinity. acs.org

Conformational Restriction: Introducing conformational constraints, for example by cyclization, can lock the molecule in its bioactive conformation, leading to higher affinity and selectivity.

By applying these principles, guided by SAR data and computational models, it is possible to rationally design novel analogs of this compound with tailored biological activities.

Analytical and Computational Approaches in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural confirmation of "Methyl 4,5-dichloroindole-3-acetate". By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For a related compound, methyl acetate (B1210297), the ¹H NMR spectrum in CDCl₃ shows distinct peaks for the methyl protons of the acetate group at approximately 2.1 ppm and the methoxy (B1213986) protons at around 3.7 ppm. researchgate.net In the case of "this compound," the ¹H NMR spectrum would be more complex. The protons on the indole (B1671886) ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the positions of the two chlorine atoms. The methylene (B1212753) (-CH₂-) protons of the acetate group and the methyl (-OCH₃) protons would show signals in the aliphatic region, likely shifted due to the electronic effects of the indole ring system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For methyl acetate, the carbonyl carbon appears around 170 ppm, while the methyl carbons are observed at much lower chemical shifts. docbrown.info In "this compound," one would expect to see distinct signals for the carbonyl carbon, the methylene carbon, the methoxy carbon, and each of the carbons in the dichloro-substituted indole ring. The presence of two chlorine atoms on the benzene (B151609) ring portion of the indole structure would significantly influence the chemical shifts of the aromatic carbons compared to unsubstituted indole-3-acetic acid methyl ester.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds, as specific experimental data for this compound was not found in the searched literature.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH 8.0 - 8.5 (broad singlet) -
Aromatic CH 7.0 - 7.6 (multiplets) 110 - 140
Methylene CH₂ 3.8 - 4.0 (singlet) 30 - 35
Methoxy CH₃ 3.6 - 3.8 (singlet) 50 - 55

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of "this compound". In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with (M+2)⁺ and (M+4)⁺ peaks having relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

For the related compound, methyl 4-chloroindolyl-3-acetate, the mass spectrum shows a molecular ion cluster at m/e 223 and 225. nih.gov For "this compound," the molecular ion cluster would be expected around m/e 257, 259, and 261.

Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for indole-3-acetic acid esters include the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) or the methoxy group (-OCH₃). For methyl 4-chloroindolyl-3-acetate, characteristic fragment ions are observed at m/e 164 and 166, corresponding to the loss of the -COOCH₃ group from the molecular ion. nih.gov A similar fragmentation would be expected for "this compound."

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound.

Infrared (IR) and Ultraviolet-Visible (UV/VIS) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by detecting the vibrational frequencies of its bonds. The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the C-H stretches of the aromatic and aliphatic portions, the strong carbonyl (C=O) stretch of the ester group (typically 1735-1750 cm⁻¹), and the C-O stretches of the ester (around 1000-1300 cm⁻¹). nist.gov The presence of carbon-chlorine (C-Cl) bonds would also give rise to absorptions in the fingerprint region (typically below 800 cm⁻¹).

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore in "this compound." Indole-3-acetic acid typically exhibits two main absorption bands in the UV region, one around 220 nm and another, broader band around 280 nm, with a shoulder at approximately 290 nm. researchgate.net The presence of the two chlorine atoms on the benzene ring would be expected to cause a bathochromic (red) shift in these absorption maxima. The exact positions of the absorption maxima would also be influenced by the solvent used for the analysis. biointerfaceresearch.com

Table 2: Expected IR and UV/VIS Absorption Data for this compound This table is predictive and based on general principles and data from analogous compounds, as specific experimental data for this compound was not found in the searched literature.

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Range
IR N-H stretch (indole) 3300-3500 cm⁻¹
IR C=O stretch (ester) 1735-1750 cm⁻¹
IR C-O stretch (ester) 1000-1300 cm⁻¹
IR C-Cl stretch < 800 cm⁻¹

Advanced Chromatographic Methods for Compound and Metabolite Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantification and Identification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of indole derivatives. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be most effective.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. ijper.org The mobile phase would consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., acetic or formic acid) to ensure the compound is in a neutral form and to improve peak shape. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time.

Detection is commonly performed using a UV detector set at one of the absorption maxima of the indole ring (e.g., around 280 nm). ijper.org For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The identity of the peak corresponding to "this compound" can be confirmed by comparing its retention time with that of a pure standard and by collecting the fraction and subjecting it to mass spectrometric analysis (LC-MS).

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful tools to complement experimental data and to provide deeper insights into the properties of "this compound" at the atomic level. While specific computational studies on this compound were not found in the reviewed literature, the application of these methods can be described.

Density Functional Theory (DFT) is a common computational method used to predict a wide range of molecular properties. A typical study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, various properties can be calculated, including:

Spectroscopic Data: Theoretical NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule might interact with other chemical species.

These computational approaches can provide a theoretical framework for understanding the structure, reactivity, and spectroscopic properties of "this compound," guiding further experimental investigations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method is crucial for understanding how a compound like this compound might interact with a biological target at the atomic level. The simulation calculates the binding affinity, or strength of the interaction, which is often expressed as a binding energy score.

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable interaction energy. nih.gov Software programs like AutoDock are commonly used for these simulations, employing algorithms such as the Lamarckian genetic algorithm to explore the conformational space of the ligand. researchgate.netpensoft.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in docking studies of similar indole-based molecules, specific amino acid residues within the receptor's active site are identified as critical for binding. arinbjorn.is A study on indole-3-acetate (B1200044), the parent compound, identified residues ASP-1046 and CYS-919 in the ATP binding pocket of the VEGFR-2 receptor as key interaction points. arinbjorn.is

The insights gained from docking can guide the rational design of more potent and selective analogs. By understanding which parts of the molecule are essential for binding, chemists can make targeted modifications to improve its activity.

Table 1: Potential Ligand-Target Interactions for Indole Acetate Derivatives from Docking Simulations

Interacting Residue (Example)Interaction TypeSignificance in Binding
Aspartic Acid (ASP)Hydrogen Bond Donor/AcceptorForms strong, stabilizing polar interactions with the ligand. mdpi.comarinbjorn.is
Cysteine (CYS)Hydrophobic/Covalent InteractionCan form hydrophobic contacts or, in some cases, covalent bonds. arinbjorn.is
Arginine (ARG)Hydrogen Bond/ElectrostaticThe positively charged side chain can interact with negative groups on the ligand. mdpi.com
Leucine (LEU)Hydrophobic InteractionContributes to binding by interacting with nonpolar regions of the ligand. nih.gov
Tyrosine (TYR)Pi-Stacking/Hydrogen BondThe aromatic ring can stack with the indole ring of the ligand; the hydroxyl group can form H-bonds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity. mdpi.com These methods, such as Density Functional Theory (DFT), can determine various molecular descriptors that are critical for predicting how this compound will behave in a chemical or biological environment.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. mdpi.com These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites of potential electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. mdpi.com For this compound, the electron-withdrawing chlorine atoms significantly influence the electronic distribution on the indole ring, which in turn affects its interaction with target receptors.

Table 2: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance in Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons; important for interactions with electron-deficient sites. mdpi.comnih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons; important for interactions with electron-rich sites. mdpi.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
Electrostatic Potential The spatial distribution of charge on the molecule's surface.Helps predict non-covalent interactions and sites susceptible to nucleophilic or electrophilic attack. mdpi.com
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in long-range electrostatic interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties. nih.gov

To develop a QSAR model, a dataset of structurally related compounds with known biological activities is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., HOMO/LUMO energies, charge distribution) derived from quantum calculations. nih.gov

Steric properties: (e.g., molecular volume, surface area, specific dimensional parameters) which describe the size and shape of the molecule. nih.gov

Lipophilicity (Hydrophobicity): (e.g., LogP) which describes the molecule's partitioning between an oily and an aqueous phase, affecting its ability to cross cell membranes. nih.gov

Using statistical methods like multiple linear regression or projection to latent structures (PLS), a mathematical equation is generated that correlates these descriptors with the observed biological activity. nih.gov A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, such as this compound, based solely on their calculated molecular descriptors. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. nih.govresearchgate.net

Table 3: Common Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor ClassExample DescriptorInformation Provided
Electronic HOMO EnergyElectron-donating ability of the molecule. nih.gov
Lipophilic LogPOverall lipophilicity, influencing transport and receptor binding. nih.gov
Steric Molar VolumeThe size of the molecule, which can affect its fit within a binding site.
Topological Wiener IndexDescribes molecular branching and complexity.
Constitutional Molecular WeightThe mass of the molecule.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Methyl 4,5-dichloroindole-3-acetate Derivatives with Enhanced Selectivity

Future research should prioritize the synthesis and screening of novel derivatives of this compound to identify compounds with enhanced selectivity for specific auxin signaling pathways or protein targets. The existing knowledge on the synthesis of other chlorinated indole (B1671886) acetates, such as the synthesis of 4-Cl-IAA and its esters from 2-chloro-6-nitrotoluene, can serve as a foundational methodology. tandfonline.comnih.gov By systematically modifying the indole ring, the carboxyl group, and the ester moiety, a diverse library of analogs can be generated. For instance, the introduction of different functional groups at various positions on the indole scaffold could modulate the compound's binding affinity and specificity to different auxin co-receptors of the TIR1/AFB family.

The biological activities of various esters of 4-Cl-IAA have been shown to differ, with methyl, ethyl, and allyl esters exhibiting strong auxin activity, while the tert-butyl ester is less active. tandfonline.comnih.gov This suggests that the ester group in this compound is a critical determinant of its biological function and a key site for modification.

Table 1: Potential Modifications for Novel Derivatives

Modification SitePotential Functional GroupsDesired Outcome
Indole RingAdditional halogen atoms, nitro groups, amino groupsAltered electronic properties and binding affinity
Acetate (B1210297) Side ChainModifications to the length and branching of the chainInfluence on metabolic stability and transport
Ester GroupDifferent alkyl or aryl groupsModulation of hydrophobicity and cell permeability

Deeper Mechanistic Understanding of Molecular Action at Target Sites

A fundamental area of future investigation is the elucidation of the precise molecular mechanism of action of this compound. While it is presumed to function as an auxin, its specific interactions with the components of the auxin signaling pathway are unknown. Research on other chlorinated auxins, such as 4-Cl-IAA, has revealed their role in promoting pericarp elongation and their synergistic action with gibberellins, as well as their ability to inhibit ethylene (B1197577) action. nih.gov Similar studies with this compound could reveal unique mechanistic properties.

Molecular docking studies, similar to those performed for other auxin analogs, can predict the binding modes of this compound to auxin receptors. These computational approaches, combined with in vitro binding assays and structural biology techniques, can provide a detailed picture of the interactions at the atomic level. Understanding how the dichloro-substitution pattern influences binding to different TIR1/AFB proteins is crucial for explaining its biological activity and for designing more selective derivatives.

Development of Innovative and Sustainable Synthetic Routes for Targeted Analogs

The development of efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its analogs is essential for facilitating future research and potential applications. Current synthetic methods for chlorinated indoles often rely on multi-step procedures with potentially hazardous reagents. Future efforts should focus on developing greener synthetic strategies, such as those employing catalytic methods, flow chemistry, or biocatalysis.

For example, exploring enzymatic halogenation of the indole ring could provide a more sustainable and regioselective method for introducing chlorine atoms. While the enzymes responsible for halogenation in plants are not fully characterized, their identification and application in biocatalytic synthesis would be a significant advancement. nih.gov

Applications in Investigating Biological Pathways and Processes

Auxin Signaling Probes

Due to its unique substitution pattern, this compound has the potential to be developed into a valuable chemical probe for dissecting the complexities of auxin signaling. By attaching fluorescent tags or other reporter molecules to the compound, researchers could visualize its subcellular localization and track its movement within and between cells. Such probes would be instrumental in studying auxin transport, perception, and downstream signaling events with high spatial and temporal resolution.

The study of 3,4-dichlorophenylacetic acid, another auxin analog, has demonstrated how such compounds can be used to investigate auxin-responsive gene expression and the role of specific transport proteins. nih.gov A similar approach with labeled this compound could provide new insights into the specific pathways it modulates.

Enzyme Inhibitors for Pathway Studies

Beyond its role as an auxin mimic, this compound and its derivatives could be explored as potential inhibitors of enzymes involved in various biological pathways. The indole scaffold is a common motif in many bioactive molecules, and the specific dichlorination pattern of this compound might confer inhibitory activity against certain enzymes. For instance, some indole derivatives have been investigated as anti-inflammatory agents. nih.gov

Screening this compound against a panel of enzymes could uncover novel inhibitory activities. If a specific and potent inhibitory effect is identified, the compound could be used as a chemical tool to study the function of that enzyme in a particular biological process. This would involve characterizing the mode of inhibition (e.g., competitive, non-competitive) and using the inhibitor to probe the physiological consequences of blocking the target enzyme's activity.

Q & A

Q. What are the most reliable synthetic routes for Methyl 4,5-dichloroindole-3-acetate, and how can reaction conditions be optimized?

A robust method involves formyl indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) reacted with halogenating agents under controlled conditions. For example:

  • Step 1 : Chlorination of the indole ring at positions 4 and 5 using POCl₃ or SOCl₂ in anhydrous DMF at 0–5°C .
  • Step 2 : Esterification of the acetic acid side chain using methanol and catalytic H₂SO₄ under reflux (70–80°C, 6–8 hours) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (≥75%) are achieved by maintaining anhydrous conditions and slow reagent addition.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • NMR : Compare ¹H and ¹³C spectra with analogous indole esters. Key signals:
    • ¹H: δ 3.75 (s, 3H, -OCH₃), δ 6.85–7.40 (m, aromatic protons) .
    • ¹³C: δ 170.2 (ester carbonyl), δ 110–140 (aromatic carbons).
  • X-ray crystallography : Use SHELXL (SHELX-2018) for refinement. For high-resolution data, apply TWINABS to correct for potential crystal twinning .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 272.0 (calculated for C₁₁H₈Cl₂NO₂).

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination at positions 4 and 5 of the indole ring?

The chlorination pattern is influenced by electronic and steric factors:

  • Electronic effects : The electron-rich C-4 and C-5 positions (due to the indole’s π-system) are more susceptible to electrophilic attack.
  • Steric hindrance : Substituents at C-3 (acetate group) direct chlorination away from adjacent positions. Computational studies (DFT, B3LYP/6-31G*) support this by showing lower activation energy for 4,5-dichloro products .
  • Validation : Compare reaction outcomes using alternative halogen sources (e.g., NCS vs. Cl₂ gas) to assess kinetic vs. thermodynamic control.

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?

Contradictions may arise from:

  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. For example, rotational isomers of the ester group might cause NMR signal splitting absent in crystallography.
  • Resolution limits : Low-resolution X-ray data may misassign heavy atom positions. Refine using SHELXL’s restraints (e.g., DFIX for bond lengths) and validate via R1 convergence (<5%) .
  • Mitigation : Cross-validate with IR (ester C=O stretch at ~1740 cm⁻¹) and HPLC purity assays (>98%).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation :
    • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis .
    • Exposure control : Use fume hoods (NFPA health hazard rating: 2) and PPE (nitrile gloves, lab coat).
    • Spill response : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Environmental safety : Dispose via incineration (≥1000°C) to avoid releasing chlorinated byproducts.

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